molecular formula C13H11ClFNO B1321936 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline CAS No. 179246-45-8

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline

Cat. No. B1321936
CAS RN: 179246-45-8
M. Wt: 251.68 g/mol
InChI Key: XFGRSRQUIAXQNB-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline (3-Cl-4-FMA) is a compound that is used in a variety of scientific and medical applications. It is a versatile compound that can be used in organic synthesis, as a laboratory reagent, and as a pharmaceutical intermediate. 3-Cl-4-FMA is a colorless, volatile liquid with a pungent odor. It is soluble in many organic solvents, such as ether, chloroform, and benzene, and is insoluble in water.

Scientific Research Applications

Fluorescence Quenching Studies

  • Fluorescence Quenching of Boronic Acid Derivatives : The fluorescence quenching of boronic acid derivatives, specifically 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), has been studied in alcohols with aniline as a quencher. This research provides insights into the behavior of boronic acid derivatives and their potential applications in sensing and analytical chemistry (Geethanjali et al., 2015) (Geethanjali et al., 2015).

Synthesis and Chemical Properties

  • Practical Synthesis : A practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline has been developed. This process highlights the potential for industrial production due to its robustness and minimal environmental impact (Zhang Qingwen, 2011).
  • Synthesis of Eperezolid-Like Molecules : The synthesis of molecules similar to eperezolid, including derivatives of 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, demonstrates the versatility of this compound in creating biologically active substances with potential antimicrobial properties (Yolal et al., 2012).

Photochemical and Pharmacological Applications

  • Photosynthesis-Inhibiting Activity : The study of methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides, which involve anilines, suggests potential applications in agriculture and plant sciences, particularly in understanding the mechanisms of photosynthesis inhibition (Kos et al., 2020).
  • Pharmacological Evaluation of Pyrazolines : The synthesis of pyrazolines based thiazolidin-4-one derivatives using substituted anilines demonstrates their potential in antimicrobial activities, indicating a possible application in pharmaceutical research (Patel et al., 2013).

properties

IUPAC Name

3-chloro-4-[(2-fluorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-11-7-10(16)5-6-13(11)17-8-9-3-1-2-4-12(9)15/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGRSRQUIAXQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620663
Record name 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179246-45-8
Record name 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a glass flask provided with a condenser, thermometer, mechanical stirrer and nitrogen inlet, —under nitrogen flow—25.0 g of 2-Chloro-[(2-fluorobenzyl)oxy]-4-nitrobenzene of formula (V), 14.9 g of powder iron (MW: 55.85, 3.0 mol. equiv.), 42.7 g of ammonium chloride (MW: 53.49, 9.0 mol. equiv.), 350 mL of Ethanol denatured with Methanol and 85 mL of purified water were introduced. The reaction mixture was stirred at reflux temperature (68° C.) for 2 hours.
Name
2-Chloro-[(2-fluorobenzyl)oxy]-4-nitrobenzene
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
42.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
catalyst
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One

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